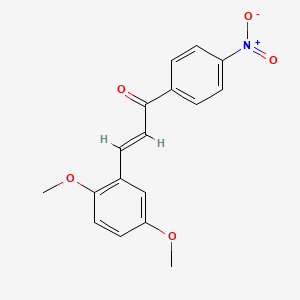

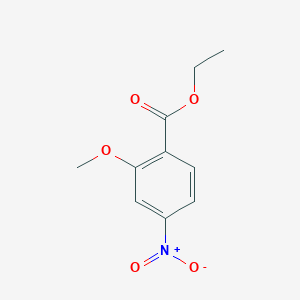

2-Methoxy-4-nitro-benzoic acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

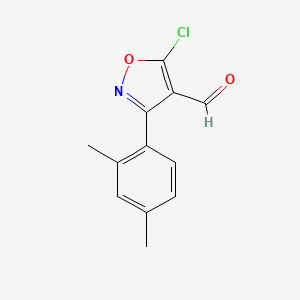

2-Methoxy-4-nitro-benzoic acid ethyl ester is a derivative of 2-Methoxy-4-nitrobenzoic acid . The molecular formula of 2-Methoxy-4-nitrobenzoic acid is C8H7NO5 and it has an average mass of 197.145 Da . It is an alkoxybenzoic acid derivative .

Synthesis Analysis

2-Methoxy-4-nitrobenzoic acid has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . The reaction was characterized by 1H and 13C-NMR spectra .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitrobenzoic acid can be analyzed using the ChemSpider ID 68287 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

2-Methoxy-4-nitro-benzoic acid ethyl ester, 97% is used in many scientific applications, including organic synthesis, medicinal chemistry, and drug development. It is used in the synthesis of a variety of compounds, such as nitrobenzene derivatives, which can be used in the synthesis of drugs and other pharmaceuticals. It is also used as an intermediate in the synthesis of drugs, such as anti-inflammatory agents and anti-cancer drugs.

Mécanisme D'action

Target of Action

Ethyl 2-methoxy-4-nitrobenzoate, also known as 2-Methoxy-4-nitro-benzoic acid ethyl ester, is a type of nitro compound Nitro compounds are a significant class of nitrogen derivativesNitro compounds generally interact with various biological molecules due to their high reactivity .

Mode of Action

The nitro group (−NO2) is a hybrid of two equivalent resonance structures, resulting in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions suggest that nitro compounds like Ethyl 2-methoxy-4-nitrobenzoate could potentially influence a variety of biochemical pathways.

Pharmacokinetics

The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s bioavailability.

Avantages Et Limitations Des Expériences En Laboratoire

2-Methoxy-4-nitro-benzoic acid ethyl ester, 97% has several advantages for use in laboratory experiments. It is relatively easy to prepare and is stable in a variety of solvents. Additionally, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, it is not suitable for use in aqueous solutions due to its low solubility in water.

Orientations Futures

There are many potential future directions for the use of 2-Methoxy-4-nitro-benzoic acid ethyl ester, 97% in scientific research. It could be used in the synthesis of new drugs and pharmaceuticals, as well as in the development of new diagnostics and treatments for diseases. Additionally, it could be used in the development of new materials and technologies, such as nanomaterials and photovoltaics. Finally, it could be used in the development of new catalysts and reagents for use in organic synthesis.

Méthodes De Synthèse

2-Methoxy-4-nitro-benzoic acid ethyl ester, 97% can be synthesized from the reaction of 2-methoxy-4-nitrobenzoic acid (MNB) and ethyl alcohol in the presence of an acidic catalyst. The reaction is carried out at a temperature of 120 °C for 3 hours to give a yield of 97%.

Analyse Biochimique

Biochemical Properties

Ethyl 2-methoxy-4-nitrobenzoate is a type of nitro compound, a class of nitrogen derivatives . The nitro group in these compounds, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property may influence its interactions with various biomolecules in biochemical reactions .

Molecular Mechanism

The molecular mechanism of Ethyl 2-methoxy-4-nitrobenzoate is also not well-defined. It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . How Ethyl 2-methoxy-4-nitrobenzoate exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, remains to be discovered.

Propriétés

IUPAC Name |

ethyl 2-methoxy-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTSRBLYVZWEQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

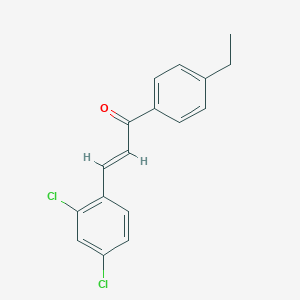

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)